molecular formula C15H12Cl2N2O2 B14977902 5,6-dichloro-2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole

5,6-dichloro-2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole

Cat. No.: B14977902
M. Wt: 323.2 g/mol
InChI Key: BFHXHPPKTGUAQK-UHFFFAOYSA-N
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Description

5,6-Dichloro-2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazole: is a chemical compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological and clinical applications, including antiviral, anticancer, and anti-inflammatory activities . This particular compound is characterized by the presence of two chlorine atoms and a methoxyphenoxy group attached to the benzimidazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dichloro-2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5,6-dichloro-1H-benzimidazole and 2-methoxyphenol.

    Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like dichloromethane. A base such as potassium carbonate is used to facilitate the reaction.

    Procedure: The 5,6-dichloro-1H-benzimidazole is reacted with 2-methoxyphenol in the presence of a base and a solvent. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

    Purification: The crude product is purified using column chromatography to obtain pure 5,6-dichloro-2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazole.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial processes may involve continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Nucleophilic Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines and thiols.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction: The compound can be reduced to remove the chlorine atoms, resulting in the formation of a less substituted benzimidazole derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or thiourea can be used under mild conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products Formed:

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Antiviral Agents: Benzimidazole derivatives, including this compound, have shown activity against various viruses, making them potential candidates for antiviral drug development.

    Anticancer Agents: The compound exhibits cytotoxic activity against certain cancer cell lines, suggesting its potential use in cancer therapy.

Industry:

Mechanism of Action

The mechanism of action of 5,6-dichloro-2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    4,5-Dichloro-2-methyl-6-nitro-2H-pyridazin-3-one: Another dichlorinated compound with similar reactivity but different biological activities.

    2-[(2-Methoxyphenoxy)methyl]-1H-benzimidazole: A less substituted analog with similar applications but lower potency.

Uniqueness:

Properties

Molecular Formula

C15H12Cl2N2O2

Molecular Weight

323.2 g/mol

IUPAC Name

5,6-dichloro-2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole

InChI

InChI=1S/C15H12Cl2N2O2/c1-20-13-4-2-3-5-14(13)21-8-15-18-11-6-9(16)10(17)7-12(11)19-15/h2-7H,8H2,1H3,(H,18,19)

InChI Key

BFHXHPPKTGUAQK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC2=NC3=CC(=C(C=C3N2)Cl)Cl

Origin of Product

United States

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